N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 5-chloro-2-nitrobenzoic acid to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Chemical Reactions Analysis
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets in the cell. The thiazole ring is known to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects . Additionally, the compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide can be compared with other thiazole derivatives such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific biological targets.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds have shown potent cytotoxic effects on prostate cancer cells.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and make it a valuable compound for further research and development.
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological significance, particularly focusing on its antimicrobial and anticancer properties.
Structural Characteristics
The compound has a complex molecular structure characterized by the presence of a thiazole ring and a bromophenyl moiety. The crystal structure analysis reveals important geometric parameters that influence its biological activity. The dihedral angles between different aromatic rings are critical for understanding the compound's interaction with biological targets.
Crystallographic Data
The crystallographic data for this compound includes:
- Molecular Formula : C19H17BrClN2O2S
- Crystal System : Triclinic
- Unit Cell Dimensions :
- a=7.8069(5)
- b=8.0787(5)
- c=15.7738(9)
- Angles: α=97.540(2)°, β=90.179(2)°, γ=104.507(2)°
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions to yield the desired compound. The method typically includes:
- Starting Materials :
- 4-bromophenylthiazole
- 5-chloro-2-nitrobenzoic acid derivatives
- Reagents :
- Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Solvents like dichloromethane or ethanol
- Procedure : The reaction mixture is stirred at room temperature for a specified duration until the product crystallizes out.
Antimicrobial Activity
Research indicates that compounds with thiazole and nitro groups exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi using methods such as the turbidimetric method to determine Minimum Inhibitory Concentration (MIC).
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 16 | High |
Candida albicans | 64 | Moderate |
These results suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
The anticancer potential of this compound has been evaluated using cell lines such as MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay is commonly employed to assess cell viability post-treatment.
Cell Line | IC50 (µM) | Activity Description |
---|---|---|
MCF7 | 10 | Strong antiproliferative effect |
HeLa | 20 | Moderate effect |
The data indicates that this compound exhibits promising anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Study on Antimicrobial Efficacy
In a recent study published in Pharmaceutical Sciences, researchers synthesized various derivatives of thiazole compounds, including this compound. They found that modifications to the thiazole ring significantly enhanced antimicrobial activity against resistant strains of bacteria .
Study on Anticancer Properties
Another study focused on the anticancer effects of thiazole derivatives in breast cancer models demonstrated that this compound showed a marked reduction in cell proliferation rates compared to untreated controls . This suggests that further exploration into its mechanism could yield valuable insights for therapeutic applications.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClN3O3S/c17-10-3-1-9(2-4-10)13-8-25-16(19-13)20-15(22)12-7-11(18)5-6-14(12)21(23)24/h1-8H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUUCKRNMQQIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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